molecular formula C9H12N2O5 B026244 5'-Deoxyuridine CAS No. 15958-99-3

5'-Deoxyuridine

Cat. No. B026244
CAS RN: 15958-99-3
M. Wt: 228.2 g/mol
InChI Key: WUBAOANSQGKRHF-XVFCMESISA-N
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Description

Synthesis Analysis

The synthesis of 5'-Deoxyuridine and its derivatives can be complex, involving multiple steps and various chemical reactions. Shiau et al. (1980) detailed the synthesis of 5-(azidomethyl)-2'-deoxyuridine through two independent methods, starting with 5-(hydroxymethyl)-2'-deoxyuridine and involving tosylation, displacement reactions with lithium azide, and catalytic hydrogenation steps (Shiau et al., 1980). Another approach by Kampf et al. (1976) involved condensation reactions, saponification, and treatment with various reagents to synthesize a series of 5-substituted 2'-deoxyuridines, demonstrating the versatility in synthetic methods for modifying the 5' position of 2'-deoxyuridine (Kampf et al., 1976).

Scientific Research Applications

  • Antiviral Applications :

    • Herpes Simplex Virus : 5-Iodo-2'-deoxyuridine (5IDU) is effective in treating non-gonococcal urethritis by inhibiting thymidine uptake in DNA, which could be beneficial for herpes simplex virus treatment (Hutfield, 1964).
    • Herpes Simplex Keratitis : 5-Trifluoromethyl-2'-deoxyuridine shows effectiveness against herpes simplex keratitis in rabbit corneas, suggesting potential use in herpetic keratitis (Kaufman & Heidelberger, 1964).
    • Selective Activity Against Viruses : 5-Heteroaryl-substituted 2'-deoxyuridines demonstrate selective activity against herpes simplex virus type 1 and varicella zoster virus, likely dependent on phosphorylation by virus-specified thymidine kinase (Wigerinck et al., 1991).
  • Cancer Therapy and Sensitization :

    • Boron Neutron Capture Therapy : 5-Carboranyl-2'-deoxyuridine is phosphorylated intracellularly and shows potential as a sensitizer for boron neutron capture therapy, with no significant cytotoxicity or antiviral activity observed (Schinazi et al., 1994).
    • Radiation Sensitizing Agents : 5-Substituted uracil derivatives, particularly 5-(2-bromovinyl)-2'-deoxyuridine, are potential radiation sensitizing agents and anti-cancer agents (Walker et al., 1980).
    • UVA-Induced Anticancer Agents : 5-Substituted-4-thio-2'-deoxyuridine nucleosides are potential UVA-induced anticancer agents due to their strong absorption at 340 nm (Zhang & Xu, 2011).
  • Cell Biology and DNA Replication :

    • Mitochondrial DNA Replication : Studies show that mitochondrial DNA replication is semiconservative, similar to nuclear DNA replication, which is relevant in understanding cellular processes (Gross & Rabinowitz, 1969).

Mechanism of Action

Target of Action

5’-Deoxyuridine primarily targets the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis . TS is the rate-limiting enzyme in the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Deoxyuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the inability of the virus to reproduce or infect/destroy tissue .

Biochemical Pathways

5’-Deoxyuridine affects the thymidylate biosynthesis pathway. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition of thymidylate synthase leads to the accumulation of dUMP in the DNA, causing DNA damage and cell death .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of 5’-Deoxyuridine are crucial for its bioavailability and efficacy. Generally, drug-like molecules that satisfy Lipinski’s rule (Lipinski-compliant) and show a balance between lipophilicity and hydrophilicity would qualify it to be a drug-like molecule .

Result of Action

The incorporation of 5’-Deoxyuridine into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Deoxyuridine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of the active trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase, a related compound . .

Safety and Hazards

Handling of 5’-Deoxyuridine should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . It is recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

The use of 5’-Deoxyuridine and its variants in the field of cancer treatment is an area of active research . For instance, single-stranded DNA (ssDNA) or RNA aptamers could conjugate with highly toxic chemotherapy drugs, toxins, therapeutic RNAs or other molecules as novel aptamer–drug conjugates (ApDCs), which are capable of significantly improving the therapeutic efficacy and reducing the systemic toxicity of drugs .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBAOANSQGKRHF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332158
Record name 5'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15958-99-3
Record name 5'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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